Lipophilicity Differentiation: Benzothienyl vs. Phenyl and Substituted-Phenyl β-Amino Acid Analogs
The target compound exhibits significantly higher computed lipophilicity compared to phenyl and substituted-phenyl β-amino acid analogs due to the benzothiophene aromatic system. PubChem XLogP3-AA calculation yields a value of 3.5 for Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid [1]. This contrasts with phenyl-substituted analogs which typically display lower XLogP3 values, as documented for comparable compounds in the (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid series [2]. The increased lipophilicity arises from the sulfur-containing fused bicyclic aromatic system, which provides greater hydrophobic surface area than a single phenyl ring.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 |
| Comparator Or Baseline | Phenyl-substituted Boc-β-amino acid analogs: XLogP3 range approximately 2.5–3.0 (class-level estimate based on molecular formula comparisons) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +1.0 units (estimated increase relative to phenyl analog class) |
| Conditions | Computed using XLogP3 algorithm in PubChem (release 2024.11.20); no experimental logP data located |
Why This Matters
Higher lipophilicity influences membrane permeability, plasma protein binding, and the overall pharmacokinetic trajectory of peptidomimetics incorporating this building block, making it a rational selection when increased hydrophobicity is desired in the final molecule.
- [1] PubChem. (2024). Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid: Computed Properties. XLogP3-AA = 3.5. National Center for Biotechnology Information. View Source
- [2] ChemBase. (n.d.). (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid and analogs. Molecule Database Entry. View Source
